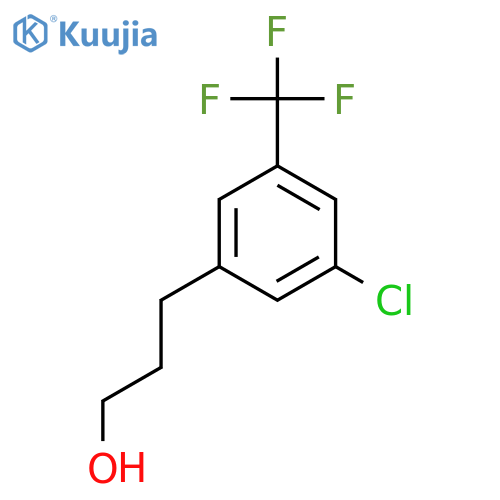

Cas no 1397238-15-1 (3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol)

1397238-15-1 structure

商品名:3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol

- VDZAWJOBBVVGMM-UHFFFAOYSA-N

- EN300-1929398

- 3-[3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL

- 1397238-15-1

-

- インチ: 1S/C10H10ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6,15H,1-3H2

- InChIKey: VDZAWJOBBVVGMM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1)CCCO

計算された属性

- せいみつぶんしりょう: 238.0372271g/mol

- どういたいしつりょう: 238.0372271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929398-1.0g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 1g |

$871.0 | 2023-06-02 | ||

| Enamine | EN300-1929398-1g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-0.5g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-0.05g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-2.5g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-0.25g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-5g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 5g |

$2235.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-10g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1929398-5.0g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 5g |

$2525.0 | 2023-06-02 | ||

| Enamine | EN300-1929398-10.0g |

3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |

1397238-15-1 | 10g |

$3746.0 | 2023-06-02 |

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

1397238-15-1 (3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬